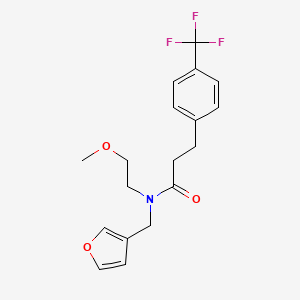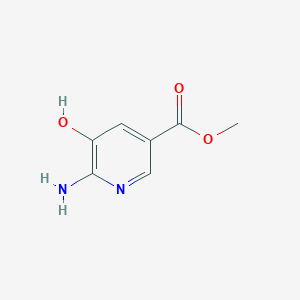![molecular formula C21H17F3N4O B2370860 1-(2,3-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-58-2](/img/structure/B2370860.png)
1-(2,3-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17F3N4O and its molecular weight is 398.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
The synthesis of novel pyrazolopyrimidine derivatives has been a significant focus, with these compounds being evaluated for their anticancer and anti-inflammatory activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, Aggarwal et al. (2014) synthesized and tested 7-trifluoromethylpyrazolo[1,5-a]pyrimidines for anti-inflammatory activity by Carrageenan-induced rat paw edema assay, showing significant results compared to the standard drug Indomethacin (Aggarwal et al., 2014).
Antimicrobial and Antibacterial Applications
Several studies have focused on the antimicrobial and antibacterial potential of pyrazolopyrimidine derivatives. Hafez et al. (2016) synthesized novel pyrazole derivatives with pyrazolopyrimidine structures and evaluated them for in vitro antimicrobial and anticancer activities, finding some compounds with superior efficacy compared to standard drugs (Hafez et al., 2016). Reddy et al. (2010) synthesized linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one and assessed their antimicrobial activity against various bacteria and fungi, identifying compounds with good inhibitory activity (Reddy et al., 2010).
Synthesis and Characterization of Pyrazolopyrimidine Derivatives
Research into the synthesis and characterization of pyrazolopyrimidine derivatives and their potential applications in drug discovery is ongoing. For example, Kaping et al. (2020) developed a method for synthesizing highly substituted pyrazolo[1,5-a]pyrimidine derivatives using ultrasound, demonstrating the efficiency of this approach (Kaping et al., 2020).
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-5-3-8-18(14(13)2)28-19-17(10-26-28)20(29)27(12-25-19)11-15-6-4-7-16(9-15)21(22,23)24/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTCDDYVWXVUGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2370779.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370781.png)
![6-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2370783.png)






![2-Bromo-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2370796.png)

